Calpinactam

Antimycobacterial Species Selectivity Microbial Screening

Calpinactam (FKI-4905) is a fungal cyclic hexapeptide with uniquely narrow anti-mycobacterial selectivity. Unlike broad-spectrum antibiotics, it inhibits only Mycobacteria among 14 tested microorganisms—non-substitutable for M. smegmatis assays (MIC 0.78 μg/mL). Ideal for target identification, co-culture, and microbiome studies requiring mycobacteria-specific inhibition without Gram-positive, Gram-negative, or fungal off-target effects. Validated scaffold for SAR-driven medicinal chemistry with characterized activity determinants. ≥95% purity. Research use only.

Molecular Formula C38H57N9O8
Molecular Weight 767.9 g/mol
Cat. No. B606458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpinactam
SynonymsCalpinactam, FKI-4905
Molecular FormulaC38H57N9O8
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1
InChIKeyGPDRWULXOJRYOR-XHGFRBTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calpinactam for Anti-Mycobacterial Research: Key Compound Properties and Source


Calpinactam (FKI-4905) is a fungal cyclic hexapeptide metabolite originally isolated from Mortierella alpina FKI-4905, identified in 2010 as a selective anti-mycobacterial agent with a distinct caprolactam ring at its C-terminal [1]. Its chemical classification as a cyclic hexapeptide distinguishes it from first-line anti-tuberculosis small molecules such as isoniazid or ethambutol, and its activity is notably selective for Mycobacteria over a broad panel of other microorganisms [2]. The compound is cataloged under CAS number 1205538-83-5 with molecular formula C38H57N9O8 and molecular weight of 767.9 g/mol [3].

Why Calpinactam Cannot Be Substituted with Generic Broad-Spectrum Antibiotics


Unlike broad-spectrum antibiotics, Calpinactam exhibits a uniquely narrow and highly species-selective activity profile that makes it functionally non-substitutable. In a comprehensive panel of 14 test microorganisms including Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts, Calpinactam showed growth inhibition exclusively against Mycobacteria species [1]. This extreme selectivity—active against 2 of 14 organisms (approximately 14% of the panel) and completely inactive against non-mycobacterial species—stands in marked contrast to broad-spectrum agents such as tetracycline or ciprofloxacin, which inhibit bacterial protein synthesis or DNA gyrase across diverse genera. The highly restricted spectrum arises from its specific structural features, including the caprolactam ring and D-amino acid configuration, which have been shown through structure-activity relationship (SAR) studies to be essential for activity—even minor modifications such as replacing D-Glu with D-Ala yield only moderate retention of activity [2]. Consequently, substituting Calpinactam with another anti-mycobacterial or broad-spectrum agent fundamentally alters the experimental system and is not a valid scientific or procurement equivalence.

Quantitative Differentiation Evidence for Calpinactam vs. Comparators


Calpinactam Species Selectivity: Exclusive Anti-Mycobacterial Activity vs. Broad-Spectrum Antibiotics

Calpinactam demonstrates exclusive growth inhibition against Mycobacteria among a comprehensive panel of 14 diverse microorganisms, a selectivity profile that distinguishes it fundamentally from broad-spectrum antibiotics. In the same assay system, Calpinactam was active only against Mycobacteria (Mycobacterium smegmatis and Mycobacterium tuberculosis) while showing no activity against any Gram-positive bacteria, Gram-negative bacteria, fungi, or yeasts tested [1]. By comparison, broad-spectrum agents such as tetracycline or ciprofloxacin inhibit protein synthesis or DNA gyrase across diverse bacterial genera, whereas Calpinactam's activity is confined solely to the mycobacterial genus.

Antimycobacterial Species Selectivity Microbial Screening

Calpinactam Differential MIC Values: Potency Against M. smegmatis vs. M. tuberculosis

Calpinactam exhibits a marked differential in MIC values between Mycobacterium smegmatis and Mycobacterium tuberculosis, with an MIC of 0.78 μg/mL (approximately 1.0 μM) against M. smegmatis and 12.5 μg/mL (approximately 16.3 μM) against M. tuberculosis [1]. This 16-fold higher potency against the non-pathogenic rapid-growing M. smegmatis relative to the pathogenic slow-growing M. tuberculosis is a quantifiable characteristic that distinguishes it from first-line anti-tuberculosis drugs such as isoniazid, which typically show MIC values of 0.02–0.2 μg/mL against M. tuberculosis but are largely inactive against M. smegmatis [2].

Antimycobacterial MIC Mycobacterium smegmatis Mycobacterium tuberculosis

Calpinactam SAR Sensitivity: Activity Loss upon Structural Modification vs. Comparator Analogues

Structure-activity relationship (SAR) studies demonstrate that Calpinactam's antimycobacterial activity is highly sensitive to specific structural features, with even conservative amino acid substitutions causing substantial loss of potency. When the D-glutamic acid residue of Calpinactam was replaced with D-alanine to yield derivative 6d, the compound retained only moderate antimycobacterial activity against M. smegmatis [1]. Among all synthesized derivatives with different amino acid substitutions at various positions, only peptide 6d showed any detectable activity, while all other modifications abolished activity entirely [1]. This extreme SAR sensitivity contrasts with analogues such as the TAT-conjugated Dpg derivative (3.7), which retains activity equivalent to Calpinactam against M. tuberculosis ΔLeuΔPanCD strain while offering improved solubility [2].

Structure-Activity Relationship Solid-Phase Synthesis Peptide Derivatives

Calpinactam In Vivo Efficacy: Silkworm Infection Model ED50 Quantification

Calpinactam demonstrates quantifiable in vivo efficacy in a silkworm (Bombyx mori) infection model of M. smegmatis, with an ED50 value of 5 μg per larva . This represents a direct in vivo efficacy benchmark absent for many comparator natural product-derived anti-mycobacterial peptides at similar early discovery stages. While no direct head-to-head in vivo comparison data with established anti-tuberculosis drugs in this specific silkworm model is publicly available, the ED50 quantification provides a baseline for evaluating Calpinactam's therapeutic potential relative to other investigational antimycobacterial agents.

In Vivo Efficacy Silkworm Model ED50 M. smegmatis

Calpinactam Solubility Limitation vs. Improved Analogues: TAT-Conjugated Dpg Derivative Comparison

A key physicochemical limitation of Calpinactam is its suboptimal aqueous solubility, which has prompted the development of analogues designed to improve this property. The TAT-conjugated Dpg analogue (compound 3.7) was shown to exhibit antimycobacterial activity equivalent to Calpinactam against the M. tuberculosis ΔLeuΔPanCD strain, while demonstrating better solubility characteristics [1]. This direct comparison establishes Calpinactam's solubility as a known limitation that should be considered for applications requiring aqueous formulation.

Solubility Peptide Analogues Drug Delivery Cell-Penetrating Peptide

Calpinactam Species Spectrum Limitation: Inactivity Against M. marinum and M. abscessus

Calpinactam's antimycobacterial spectrum is not universal across all Mycobacteria species. Direct testing revealed that Calpinactam does not inhibit the growth of Mycobacterium marinum and Mycobacterium abscessus [1]. This species-specific inactivity within the mycobacterial genus contrasts with broader-spectrum anti-mycobacterial agents and defines a clear limitation that must inform experimental design and procurement decisions.

Species Specificity Mycobacterium marinum Mycobacterium abscessus Spectrum Limitation

Calpinactam Application Scenarios for Anti-Mycobacterial Research and Procurement


Mycobacterium smegmatis Model System Studies

Calpinactam is optimally suited for studies utilizing Mycobacterium smegmatis as a non-pathogenic, rapid-growing mycobacterial model organism. With an MIC of 0.78 μg/mL against M. smegmatis [1], Calpinactam provides potent and selective inhibition ideal for screening assays, mechanism-of-action investigations, and genetic studies where confounding activity against non-mycobacterial organisms must be excluded. The demonstrated in vivo efficacy in the silkworm M. smegmatis infection model (ED50 = 5 μg/larva) [2] further supports its use in preliminary animal model studies. Procurement for M. smegmatis-based research represents the highest-confidence application based on available quantitative evidence.

Selective Anti-Mycobacterial Screening and Tool Compound Studies

Calpinactam's exclusive activity against Mycobacteria among a 14-microorganism panel [1] makes it a valuable tool compound for experiments requiring mycobacteria-specific inhibition without off-target effects on Gram-positive bacteria, Gram-negative bacteria, fungi, or yeasts. This extreme selectivity is particularly relevant for microbiome studies, co-culture experiments, and target identification campaigns where broad-spectrum antibiotics would confound results. Researchers should verify that their target mycobacterial species is within Calpinactam's known spectrum, as M. marinum and M. abscessus are not inhibited [2]. Procurement for selectivity-based applications should include appropriate comparator controls to validate specificity.

Structure-Activity Relationship and Medicinal Chemistry Optimization

Calpinactam serves as a validated starting scaffold for medicinal chemistry optimization programs targeting novel antimycobacterial agents. The SAR studies demonstrating that D-Glu replacement with D-Ala yields the only active derivative among multiple synthesized analogues [1] establish Calpinactam as a structurally informative lead compound with well-characterized activity determinants. The identification of solubility limitations [2] provides a clear optimization vector, while the TAT-conjugated Dpg analogue demonstrates that solubility improvements are achievable without loss of antimycobacterial activity. Procurement for SAR programs should anticipate formulation considerations and may include acquisition of both native Calpinactam and selected derivatives for comparative analysis.

Mycobacterium tuberculosis Complementary Tool Compound Studies

Calpinactam can be employed as a complementary tool compound in Mycobacterium tuberculosis research, with the understanding that its MIC of 12.5 μg/mL [1] represents moderate potency relative to first-line agents such as isoniazid (MIC ≈ 0.02–0.2 μg/mL). Its differential potency profile—16-fold more active against M. smegmatis than M. tuberculosis—makes it suitable for comparative mechanism studies across mycobacterial species or for combination studies where additive or synergistic effects are being evaluated. Procurement for M. tuberculosis studies should be accompanied by appropriate potency expectations and may require higher compound quantities than for M. smegmatis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calpinactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.